N-(3-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidine derivative featuring a 9-fluoro substituent on the fused benzothiophene ring and a 3-chlorophenylacetamide moiety. The benzothieno[3,2-d]pyrimidine core is structurally analogous to quinazolinones and pyrimidine derivatives, which are widely studied for their enzyme-inhibitory properties, particularly against cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c19-10-3-1-4-11(7-10)22-14(24)8-23-9-21-16-15-12(20)5-2-6-13(15)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHIBIXSCLRIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.4 g/mol. The presence of a chlorophenyl group , a fluorinated heterocyclic structure , and an acetic acid moiety are significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClFN3O4S |
| Molecular Weight | 413.4 g/mol |
| CAS Number | 1040679-55-7 |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in various cancer cell lines. A notable study found that the compound B9, which shares structural similarities, exhibited a selective cytotoxic effect on melanoma cells, suggesting potential applications in cancer therapy .
Inhibitory Effects on Enzymes
The biological activity of this compound may also be attributed to its inhibitory effects on specific enzymes. For example, related compounds have demonstrated inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The presence of halogen atoms in the structure has been linked to enhanced enzyme inhibition, making it a candidate for further exploration in neuroprotective therapies.
Antimicrobial Properties
Compounds with similar benzothienopyrimidine structures have been evaluated for their antimicrobial activity. The incorporation of halogenated phenyl groups has been associated with improved efficacy against various bacterial strains . This highlights the potential dual role of the compound as both an anticancer and antimicrobial agent.
Case Studies and Research Findings
- In Vitro Studies : Various studies have assessed the in vitro activity of related compounds against cancer cell lines and cholinesterases. For instance, one study reported IC50 values for AChE and BChE inhibition, demonstrating the potential of these compounds in treating cognitive disorders .
- Structural Activity Relationship (SAR) : The unique combination of functional groups in N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is crucial for its biological activity. SAR studies suggest that modifications to the chlorophenyl group can significantly alter the compound's efficacy against targeted enzymes and cancer cells .
Scientific Research Applications
N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that belongs to a class of heterocyclic compounds known for diverse biological activities. The compound features a chlorophenyl group and a benzothienopyrimidine moiety, with a fluorine atom and a carbonyl group enhancing its potential reactivity and biological interactions.
Scientific Research Applications
Relevant data regarding the applications of N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is limited; however, information on similar compounds can provide insight into its potential uses.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-chlorophenyl)acetamide | Chlorophenyl group | Antimicrobial |
| Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio) | Benzoyl and imidazole groups | Anticancer |
| Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(cyclohexyl(1-methylethyl)amino) | Cyclohexane and benzoyl groups | Anticancer |
Compounds with similar structural features have been studied for various biological activities, including antimicrobial and anticancer properties. The presence of a fluorinated heterocyclic structure and a chlorophenyl substituent may enhance the biological activity of N-(3-chlorophenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide compared to similar compounds lacking these features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Benzothieno[3,2-d]pyrimidin-4-one Derivatives ()
Compounds with the benzothieno[3,2-d]pyrimidin-4-one core, such as N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-(4H)yl]methanesulfonamide (9), exhibit potent anti-inflammatory activity via COX-2 and iNOS inhibition. Key differences include:
- Substituent Position : The target compound has a 9-fluoro group, while others (e.g., compound 9) feature 2,4-difluorophenylthio or cyclohexylthio groups.
- Activity: Fluorinated derivatives generally show enhanced metabolic stability and binding affinity compared to non-fluorinated analogues .
2.1.2. 6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
This compound shares the benzothieno[3,2-d]pyrimidine core but differs in fluorination (7-fluoro vs. 9-fluoro) and acetamide substitution. The 7-fluoro derivative was synthesized via acetic anhydride reflux (78% yield), suggesting similar synthetic routes for fluorinated derivatives.
Halogen-Substituted Phenylacetamide Analogues
2.2.1. N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Structural Difference : The phenyl group is substituted with 2-chloro-4-fluoro instead of 3-chlorophenyl .
- Impact: Halogen positioning influences lipophilicity (logP) and steric interactions with target enzymes.
2.2.2. N-(4-bromo-2-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Substituent : 4-bromo-2-fluorophenyl group introduces bulkier bromine, which may enhance halogen bonding but reduce solubility. This compound’s activity remains uncharacterized, but bromine’s electron-withdrawing effects could modulate electronic properties .
Modified Acetamide Side Chains
2.3.1. N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Structural Variation : A 4-chlorobenzyl group replaces the 3-chlorophenyl in the target compound, and a 2-methyl group is added to the pyrimidine ring.
- Properties : Increased molecular weight (415.87 g/mol) and logP (3.85) suggest higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
2.3.2. 2-Substituted Quinazolin-4-one Acetamides ()
- Core Difference: Quinazolin-4-one instead of benzothieno[3,2-d]pyrimidine.
- Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed stronger anti-inflammatory activity than Diclofenac, highlighting the role of the acetamide side chain in modulating efficacy.
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity.
Research Findings and Implications
- Fluorination: The 9-fluoro substituent in the target compound may enhance metabolic stability and COX-2 binding compared to non-fluorinated analogues like those in .
- Halogen Effects : 3-Chlorophenyl provides a balance between lipophilicity and steric effects, whereas bulkier halogens (e.g., bromine in ) may compromise solubility .
- Side Chain Modifications : Benzyl or alkylamine substitutions (e.g., and ) demonstrate the importance of side-chain flexibility in optimizing activity and reducing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
